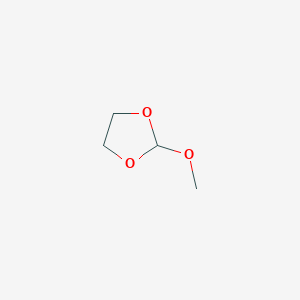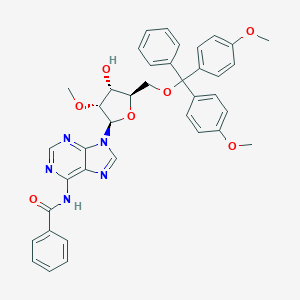
4-溴-3-羟基吡啶
描述
Synthesis Analysis
The synthesis of brominated pyridines, including 4-Bromo-3-hydroxypyridine, involves halogenation reactions that introduce bromine atoms into the pyridine ring. These reactions are typically carried out using bromine or bromine-releasing compounds under controlled conditions. For example, the self-condensation of 4-bromopyridine can produce a variety of brominated pyridine derivatives, highlighting the versatility of bromopyridines in synthesis protocols (Feast & Tsibouklis, 1994).
Molecular Structure Analysis
The crystal structure of brominated pyridines reveals the presence of both the 4-hydroxypyridine and 4-pyridone tautomers, as demonstrated by the disordered proton occupying the O-H and N-H positions equally. This tautomeric behavior is crucial for understanding the chemical reactivity and interaction capabilities of 4-Bromo-3-hydroxypyridine. Hydrogen and halogen bonding play significant roles in stabilizing the crystal structure of these compounds (Monroe & Turnbull, 2019).
Chemical Reactions and Properties
The chemical reactivity of 4-Bromo-3-hydroxypyridine is influenced by the presence of the bromine atom, which can participate in various organic transformations, including cross-coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, making the pyridine ring a reactive site for nucleophilic attack. For instance, siloxane-based cross-coupling of bromopyridine derivatives has been studied for the synthesis of complex organic molecules, showcasing the utility of brominated pyridines in organic synthesis (McElroy & DeShong, 2003).
科学研究应用
氮和氧芳基化: Altman 和 Buchwald(2007 年)在他们的铜催化芳基化工作中,探索了它在 2-、3-和 4-羟基吡啶以及羟基喹啉的氮和氧芳基化中的应用 (Altman 和 Buchwald,2007).
气相中烯醇形式的研究: Maquestiau 等人(1975 年)使用它来研究气相中 3-和 4-羟基吡啶的烯醇形式 (Maquestiau 等人,1975).
研究互变异构结构: 该化合物有助于研究羟基吡啶的互变异构结构,正如 Kolder 和 Hertog(2010 年)指出的那样 (Kolder 和 Hertog,2010).
治疗地中海贫血的潜力: Hider 和 Lerch(1989 年)讨论了其作为口服活性铁(III)螯合剂治疗地中海贫血的潜在应用 (Hider 和 Lerch,1989).
合成三环酮: Katritzky 等人(1979 年)在一步反应中利用它合成了 4-氰基三环酮和 4-甲氧羰基三环酮 (Katritzky 等人,1979).
生成钯配合物: Yih 等人(2009 年)在氧化加成反应中使用它来生成钯配合物 (Yih 等人,2009).
芳香亲核取代: You 和 Twieg(1999 年)证明了它在高效芳香亲核取代反应中的应用,生成 N-芳基-4(1H)-吡啶酮 (You 和 Twieg,1999).
研究卤原子迁移: Hertog 和 Schogt(2010 年)利用它研究了其卤代衍生物中的卤原子迁移 (Hertog 和 Schogt,2010).
潜在的抗疟疾应用: Dehkordi 等人(2008 年)探索了其潜在的抗疟疾应用,因为它能选择性地与铁结合,并且对哺乳动物细胞无毒性作用 (Dehkordi、Liu 和 Hider,2008).
溴代衍生物的制备: Hertog 等人(2010 年)报道了它在制备 3-羟基吡啶的溴代衍生物中的应用 (Hertog、Schepman、Bruyn 和 Thysse,2010).
了解太阳辐射损伤中的作用机制: Garcia 等人(2017 年)指出,研究羟基吡啶衍生物的激发态可能有助于了解它们在预防太阳辐射损伤中的作用机制 (Garcia 等人,2017).
设计新型抗菌化合物: Sabet 等人(2012 年)表明,3-羟基吡啶-4-酮衍生物对细菌菌株表现出良好的抑制活性,有助于设计新型抗菌化合物 (Sabet 等人,2012).
与盐酸反应: Hertog 和 Bruyn(2010 年)研究了它在加热时与盐酸反应形成 2-氯-3-羟基吡啶和相应的二羟基吡啶 (Hertog 和 Bruyn,2010).
制备方法: Banerji 等人(1977 年)讨论了通过加成溴化然后逆加成来制备它 (Banerji 等人,1977).
微生物代谢研究: Watson 等人(1974 年)研究了负责将 4-羟基吡啶转化为吡啶-3,4-二醇的酶 (Watson、Houghton 和 Cain,1974).
激光染料合成: Naumann 和 Langhals(1990 年)指出,它用于一步法合成具有大斯托克斯位移的激光染料 (Naumann 和 Langhals,1990).
抑制哺乳动物酪氨酸羟化酶: Liu 等人(2001 年)探讨了它在控制 3-羟基吡啶-4-酮抑制哺乳动物酪氨酸羟化酶的能力中的作用 (Liu 等人,2001).
在化学中的合成用途: Johnson、Tetrick 和 Walton(1990 年)讨论了它在合成化学应用中的转化 (Johnson、Tetrick 和 Walton,1990).
安全和危害
4-Bromo-3-hydroxypyridine is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
未来方向
While specific future directions for 4-Bromo-3-hydroxypyridine are not mentioned in the search results, research on related compounds like 3-bromo-2-Hydroxypyridine is ongoing . These studies involve the optimization of molecular structures and the investigation of physicochemical properties, which could potentially guide future research on 4-Bromo-3-hydroxypyridine .
作用机制
Target of Action
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The mode of action of 4-Bromo-3-hydroxypyridine is largely dependent on its use in specific chemical reactions. For instance, it is known to be used in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, 4-Bromo-3-hydroxypyridine would interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
As a chemical intermediate, its primary effect is likely the alteration of molecular structures through the formation of new carbon-carbon bonds in Suzuki–Miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-hydroxypyridine are influenced by various environmental factors. These include the presence of other reactants, the type and amount of catalyst used, the temperature and pH of the reaction environment, and the solvent in which the reaction takes place .
属性
IUPAC Name |
4-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSFCXUHPVAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376205 | |
| Record name | 4-Bromo-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxypyridine | |
CAS RN |
161417-28-3 | |
| Record name | 4-Bromo-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of 4-bromo-3-hydroxypyridine with acrylonitrile differ from that of 3-hydroxypyridine?
A2: While both 3-hydroxypyridine and its derivative, 4-bromo-3-hydroxypyridine, can react with acrylonitrile, their reaction pathways differ. 3-Hydroxypyridine undergoes a two-step reaction involving a 1,3-dipolar addition followed by a Michael addition []. The research provided doesn't detail the specific reaction of 4-bromo-3-hydroxypyridine with acrylonitrile. It suggests that introducing a bromine substituent at the 4-position might alter the reactivity compared to 3-hydroxypyridine, potentially influencing the reaction pathway or product yield.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

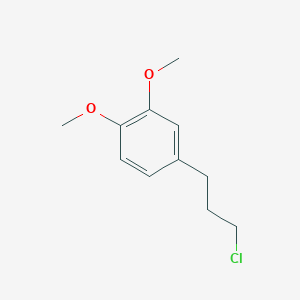
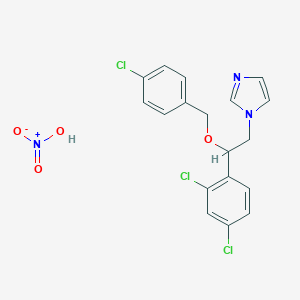
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)

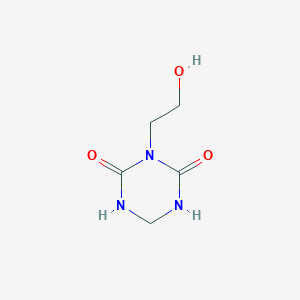
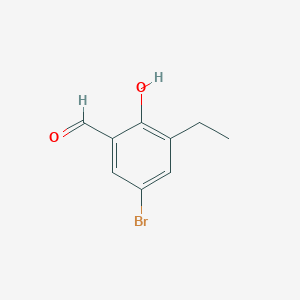
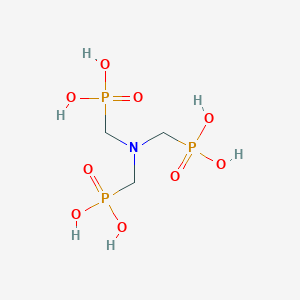
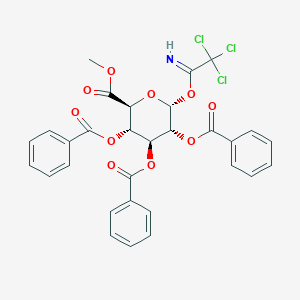

![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
